molecular formula C10H13ClN2O3S B1440218 (5-Chloro-1H-indol-2-yl)methanamine methanesulfonate CAS No. 1158412-84-0

(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate

Cat. No. B1440218
M. Wt: 276.74 g/mol
InChI Key: OROQNRYMFPASPS-UHFFFAOYSA-N
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Description

(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate, also known as 5-chloro-2-methylindole-3-methanesulfonate, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and is usually prepared through a synthesis process. This compound is a useful tool for studying the biochemical and physiological effects of compounds on living cells, as well as for conducting laboratory experiments.

Scientific Research Applications

Friedel-Crafts Reaction in Synthesis

(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate derivatives are synthesized through the Friedel-Crafts reaction. This process, particularly using Cu(OTf)2 and N-sulfinylprolinamide as catalysts, achieves selective synthesis of 3-indolylmethanamine derivatives with yields of 65-93%. This method is beneficial due to its broad substrate applicability and mild reaction conditions (刘海华 et al., 2016).

Applications in Organic Synthesis

In another study, the conjugate addition of benzylamine to 2-(5H)-furanon-3-yl methanesulfonate resulted in a mixture of methyl N-benzyl-2-hydroxymethylaziridine-2-carboxylates. This pathway illustrates the compound's utility in creating complex organic structures (Carole de Saint-Fuscien & R. Dodd, 2000).

Synthesis of Indole Derivatives

Indole derivatives, including (5-Chloro-1H-indol-2-yl)methanamine methanesulfonate, have shown potential in synthesizing 3-indolyl-methanamines. These derivatives are synthesized through the treatment of indoles with aldehydes and nitrobenzenes, indicating the versatility of the compound in synthesizing indole derivatives (B. Das et al., 2013).

Application in Cancer Detection

A study highlighted the synthesis of a water-soluble near-infrared dye for cancer detection using optical imaging. This dye, developed from a structure involving a chloro-indole derivative, demonstrates the potential of (5-Chloro-1H-indol-2-yl)methanamine methanesulfonate in medical imaging and cancer detection (Wellington Pham, Zdravka Medarova, & Anna Moore, 2005).

Environmental Implications

An environmental assessment of methanesulfonic acid production, which is related to (5-Chloro-1H-indol-2-yl)methanamine methanesulfonate, revealed that a direct process of forming methanesulfonic acid from methane has a significantly lower environmental impact compared to conventional methods. This finding suggests the potential of sustainable chemical processes involving similar compounds (S. Kappenthuler et al., 2018).

properties

IUPAC Name

(5-chloro-1H-indol-2-yl)methanamine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROQNRYMFPASPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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